1-(3-Cyanophenyl)-3-cyclopropylurea
Overview
Description
1-(3-Cyanophenyl)-3-cyclopropylurea is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-cyanophenyl isocyanate, have been used in various chemical reactions
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions In these reactions, the compound may interact with its targets to form new bonds
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may affect pathways involving carbon-carbon bond formation.
Result of Action
Based on the potential involvement of the compound in suzuki–miyaura (sm) cross-coupling reactions , it can be inferred that the compound may result in the formation of new carbon-carbon bonds
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions This suggests that the compound’s action may be influenced by the reaction conditions
Properties
IUPAC Name |
1-(3-cyanophenyl)-3-cyclopropylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-8-2-1-3-10(6-8)14-11(15)13-9-4-5-9/h1-3,6,9H,4-5H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAUMIYMPSVLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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